molecular formula C12H9ClO2S2 B071861 Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate CAS No. 175202-88-7

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate

Cat. No.: B071861
CAS No.: 175202-88-7
M. Wt: 284.8 g/mol
InChI Key: NJFQCQSYIJGCNG-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenylthio group attached to the thiophene ring, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate is primarily used as an intermediate in organic synthesis. It can undergo various reactions, including:

  • Oxidation to form sulfoxides or sulfones.
  • Reduction to yield thiol or thioether derivatives.
  • Substitution reactions involving the chlorophenyl group.

2. Biological Studies:
The compound has shown promise in biological research, particularly in:

  • Enzyme Inhibition Studies: It can interact with specific enzymes, potentially inhibiting their activity.
  • Anticancer Activity: Preliminary studies indicate that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapeutics .

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Developed novel thiazole derivatives, some of which demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells .
Zhang et al. (2018)Investigated phenylthiazole derivatives for anti-proliferative activity against several cancer cell lines, revealing promising results due to structural modifications .
Recent ResearchThis compound has been highlighted for its potential applications in developing new dyes and materials due to its chemical reactivity and stability .

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. Its unique structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate stands out due to the presence of the chlorophenylthio group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate, with the CAS number 175202-88-7, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉ClO₂S₂
  • Molecular Weight : 284.78 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring substituted with a chlorophenyl thio group and a carboxylate moiety, which is crucial for its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, demonstrating significant efficacy against various pathogens.

In Vitro Studies

  • Antibacterial Activity : The compound has shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In antifungal assays, the compound effectively inhibited the growth of fungi such as Candida albicans, with MIC values around 0.75 mg/mL .

Table: Antimicrobial Efficacy of this compound

PathogenActivity TypeMIC (mg/mL)
Staphylococcus aureusBacterial0.5
Escherichia coliBacterial1.0
Candida albicansFungal0.75

Anticancer Potential

Research has also highlighted the anticancer properties of this compound.

The compound's anticancer activity is believed to stem from its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic markers .

Case Studies

  • Breast Cancer : A study demonstrated that the compound reduced the viability of breast cancer cells (MCF-7 line) by approximately 60% at a concentration of 50 µM after 48 hours .
  • Lung Cancer : Another investigation indicated that this compound exhibited significant cytotoxicity against lung cancer cells (A549), with an IC50 value of around 30 µM .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial : Effective against a range of bacteria and fungi.
  • Anticancer : Induces apoptosis in various cancer cell lines.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)sulfanylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S2/c1-15-12(14)10-6-16-7-11(10)17-9-4-2-8(13)3-5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFQCQSYIJGCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381198
Record name Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-88-7
Record name Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-chlorophenylsulfanyl)thiophene-3-carboxylic acid (1.0 g), sodium hydrogen carbonate (1.6 g), iodomethane (2.3 mL) and N,N-dimethylformamide (10 mL) was stirred was stirred at 40° C. for 5 hours. The mixture was cooled to room temperature, diluted with water (100 mL) and the aqueous phase extracted with ethyl acetate. The combined organic extract was dried over magnesium sulfate and concentrated under reduced pressure to afford the title compound as a yellow oil (1.0 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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